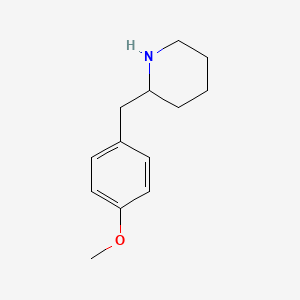

2-(4-Methoxybenzyl)piperidine

Description

Contextualizing Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant and ubiquitous structural motifs in the design and synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.netnih.gov Piperidine derivatives are integral components in numerous natural alkaloids, such as piperine, which is responsible for the pungency of black pepper, and morphine, a potent analgesic. encyclopedia.pubwikipedia.orgmdpi.com Their presence is widespread across more than twenty classes of pharmaceutical drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govnih.govencyclopedia.pubmdpi.com

The prevalence of the piperidine scaffold in medicinal chemistry can be attributed to its favorable physicochemical properties. researchgate.net The piperidine ring can influence the pharmacokinetic and pharmacodynamic profiles of a molecule by enhancing membrane permeability, improving metabolic stability, and providing a three-dimensional framework for precise receptor binding. researchgate.net In organic synthesis, piperidines are not only synthetic targets but also versatile intermediates and reagents. wikipedia.orgtaylorfrancis.com They are commonly used as bases and solvents, and their derivatives are crucial in reactions like the Stork enamine alkylation. wikipedia.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry, with techniques ranging from hydrogenation of pyridines to multicomponent reactions and cyclization cascades. nih.govmdpi.comtaylorfrancis.com

Research Significance of 2-(4-Methoxybenzyl)piperidine and Related Motifs

This compound, with its distinct combination of a piperidine core and a methoxy-substituted benzyl (B1604629) group, serves primarily as a versatile intermediate and building block in synthetic chemistry. chemimpex.com Its molecular structure is a key element in the creation of more complex molecules with potential therapeutic applications. chemimpex.com The compound has the molecular formula C₁₃H₁₉NO and a molecular weight of approximately 191.27 g/mol . smolecule.comnih.gov

The research significance of this compound and its related structural motifs is multifaceted:

Intermediate for Bioactive Molecules: this compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The methoxy (B1213986) group can enhance lipophilicity and is thought to facilitate hydrogen bonding, potentially improving interactions with biological targets. smolecule.com Research has employed this scaffold in the development of potential analgesics and neuroprotective agents. chemimpex.com

Scaffold for Neurotransmitter Research: The piperidine structure is a common feature in molecules that interact with neurotransmitter systems. Consequently, this compound and its analogues are used in studies aimed at understanding dopamine (B1211576) and serotonin (B10506) systems, which are integral to mood regulation. chemimpex.com For instance, derivatives of 2-(4-methoxyphenyl)piperidine (B1587726) have been investigated for their potential to modulate serotonin receptors, such as the 5-HT2A subtype, suggesting a possible role in developing treatments for neuropsychiatric conditions.

Role in Organic Synthesis: Beyond its direct biological implications, the 4-methoxybenzyl group often serves as a protecting group in multi-step syntheses. For example, a related structure, 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane, was selected for the synthesis of potential antiplasmodium agents due to the N-4-methoxybenzyl group's ability to be converted into a free amino group for further reactions. nih.gov The synthesis of derivatives like trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine further highlights its role as a precursor in creating functionalized piperidine rings. rasayanjournal.co.in

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO nih.gov |

| Molecular Weight | 191.27 g/mol nih.gov |

| IUPAC Name | 2-(4-methoxyphenyl)piperidine nih.gov |

| CAS Number | 63359-20-6 nih.gov |

| Appearance | Off-white solid chemimpex.com |

| Data sourced from PubChem and Chem-Impex International. chemimpex.comnih.gov |

Research into related structures provides further context for the utility of the this compound motif. The table below outlines research findings on compounds containing this or similar structural elements.

| Compound Class / Specific Derivative | Research Application / Finding | Reference |

| This compound | Serves as an intermediate in synthesizing pharmaceuticals for neurological disorders. | chemimpex.com |

| (2S)-2-(4-Methoxyphenyl)piperidine | Investigated as a modulator of serotonin receptors (5-HT2A). | |

| 2-[N-(4-methoxybenzyl)aminomethyl]-... | The N-(4-methoxybenzyl) group is used as a convertible functional group in the synthesis of antiplasmodium agents. | nih.gov |

| N-[2-(4-methoxyphenyl)ethyl]-...-carboxamide | Studied for potential anti-inflammatory, antimicrobial, and neuroprotective effects. | ontosight.ai |

| trans-4-chloro-2-(4-methoxybenzyl)-... | Synthesized as a functionalized piperidine intermediate. | rasayanjournal.co.in |

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECDAPDSJDYLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398237 | |

| Record name | 2-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63587-60-0 | |

| Record name | 2-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methoxyphenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Methoxybenzyl Piperidine

Established Synthetic Routes for 2-(4-Methoxybenzyl)piperidine

Direct synthesis of this compound can be challenging. Established routes often involve either the creation of a C-C bond at the 2-position of a pre-formed piperidine (B6355638) ring or, more commonly, the synthesis of a substituted pyridine (B92270) precursor followed by ring reduction.

The direct reaction between piperidine and 4-methoxybenzyl chloride is a classic example of a nucleophilic substitution reaction. In this process, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride and displacing the chloride leaving group. This reaction, however, results in N-alkylation rather than C-alkylation, yielding 1-(4-methoxybenzyl)piperidine , not the target C-2 substituted isomer. chemicalforums.comnih.gov

The reaction is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct. Common conditions include using potassium carbonate (K₂CO₃) in a solvent like ethanol or a non-nucleophilic base such as diisopropylethylamine (DIEA) in dichloromethane (DCM). chemicalforums.com While this method is highly efficient for producing N-substituted piperidines, it does not provide a direct route to this compound. Achieving direct C-alkylation at the 2-position of the piperidine ring is more complex, often requiring the generation of an enamine or an organometallic piperidine derivative to direct the substitution to the carbon atom. odu.eduwikipedia.org

A more viable and common strategy for the synthesis of this compound involves a multi-step sequence that begins with a pyridine precursor. This approach circumvents the challenges of direct C-2 alkylation of piperidine. The general sequence consists of two main stages:

Synthesis of 2-(4-methoxybenzyl)pyridine : The key step is the formation of the carbon-carbon bond between the pyridine ring and the 4-methoxybenzyl group. Several established methods can achieve this, including:

Deprotonation of 2-picoline : 2-Picoline (2-methylpyridine) can be deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a nucleophilic anion. This anion can then react with 4-methoxybenzyl chloride to form the desired product.

Grignard Reaction : A Grignard reagent can be formed from a halopyridine, such as 2-bromopyridine. This organometallic compound can then undergo a coupling reaction with 4-methoxybenzyl chloride. researchgate.net Alternatively, a Grignard reagent can be prepared from 4-methoxybenzyl chloride and reacted with an electrophilic pyridine derivative. google.comepo.org

Hydrogenation of the Pyridine Ring : Once 2-(4-methoxybenzyl)pyridine is synthesized, the final step is the reduction of the aromatic pyridine ring to the saturated piperidine ring. This is typically achieved through catalytic hydrogenation, a process discussed in detail in the following section. This reduction is a robust and high-yielding transformation. rsc.org

This multi-step approach offers greater control and predictability compared to direct C-alkylation strategies on the piperidine ring.

Broader Strategies for Piperidine Ring Synthesis and Functionalization Relevant to the Compound

The synthesis of the piperidine core is most frequently accomplished by the reduction of pyridine precursors. This method is highly versatile, allowing for the introduction of various substituents onto the aromatic ring prior to the hydrogenation step.

The catalytic hydrogenation of pyridines is a fundamental and industrially significant method for producing piperidines. wikipedia.org The reaction involves the addition of hydrogen across the double bonds of the aromatic ring, typically requiring a metal catalyst and a source of hydrogen gas, often under pressure. For substituted pyridines, the reaction conditions can be tuned to achieve high yields and, in some cases, preserve other functional groups. rsc.org Activating the pyridine as a pyridinium salt can enhance its reactivity towards reduction, as this lowers the resonance energy of the ring and prevents catalyst inhibition by the substrate's nitrogen lone pair. rsc.org

A variety of heterogeneous and homogeneous metal catalysts are effective for the hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

Platinum Catalysts : Platinum(IV) oxide (PtO₂, Adams' catalyst) is a widely used and effective catalyst for pyridine hydrogenation. It typically requires acidic conditions (e.g., glacial acetic acid) and hydrogen pressures ranging from 50 to 70 bar at room temperature to achieve good yields of the corresponding piperidine derivatives. researchgate.netresearchgate.net

Rhodium Catalysts : Rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are highly effective under milder conditions. For instance, Rh₂O₃ can catalyze the hydrogenation of various functionalized pyridines at 40°C and 5 bar of hydrogen pressure in a solvent like 2,2,2-trifluoroethanol (TFE), showing broad substrate scope. rsc.org

Palladium Catalysts : Palladium on carbon (Pd/C) is another common catalyst for this transformation, often used in the final step of multi-step syntheses to reduce the pyridine ring. google.com

Cobalt Catalysts : Novel heterogeneous catalysts, such as nitrogen-modified titania-supported cobalt, have been developed for pyridine hydrogenation under acid-free conditions in water, presenting a more environmentally benign option.

Below is a table summarizing various catalytic systems used for the hydrogenation of substituted pyridines.

| Catalyst | Substrate Type | Conditions | Solvent | Yield |

| PtO₂ (Adams' catalyst) | Substituted Pyridines | 50-70 bar H₂, Room Temp. | Glacial Acetic Acid | Good |

| Rh₂O₃ | Functionalized Pyridines | 5 bar H₂, 40°C | TFE | High |

| 10% Pd/C | N-substituted Pyridines | Normal pressure H₂ | Methanol | 96.3% |

| Cobalt on N-modified Titania | Pyridines | Acid-free | Water | Good |

The synthesis of enantiomerically pure chiral piperidines is of great importance, as the stereochemistry of these compounds is often crucial for their biological activity. Asymmetric hydrogenation of prochiral pyridine derivatives provides a direct and atom-economical route to these valuable molecules. The most successful strategies often involve the hydrogenation of pyridinium salts using chiral transition metal catalysts. rsc.org

Iridium-Based Catalysts : Chiral iridium complexes are highly effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. A key strategy involves activating the pyridine by forming an N-benzyl pyridinium salt. This enhances reactivity and prevents catalyst deactivation. Using chiral phosphine ligands such as (R)-SynPhos or the phosphole-based MP²-SEGPHOS with an iridium precursor can yield 2-aryl-substituted piperidines with high levels of enantioselectivity (ee). dicp.ac.cnnih.gov

Ruthenium-Based Catalysts : Ruthenium catalysts paired with chiral ligands like DTBM-segphos have been successfully employed in the highly efficient and enantioselective hydrogenation of 2-pyridyl-substituted alkenes, which are precursors to chiral piperidines. These reactions can proceed with high enantioselectivity (≥90% ee) under mild pressures (e.g., 25 psi H₂) and slightly elevated temperatures (50°C). nih.govacs.org

The table below highlights examples of catalyst systems for asymmetric hydrogenation.

| Catalyst System | Substrate Type | Conditions | Enantiomeric Excess (ee) |

| [Ir(cod)Cl]₂ / (R)-SynPhos | N-benzyl-2-substituted pyridinium salts | 600 psi H₂, 28°C | Up to 99% |

| Iridium / MP²-SEGPHOS | N-alkyl-2-arylpyridinium salts | - | High |

| Ru-DTBM-segphos | 2-Pyridyl substituted alkenes | 25 psi H₂, 50°C | ≥90% |

Cyclization Reactions and Annulation Strategies

The synthesis of the piperidine core, a ubiquitous scaffold in pharmaceuticals and natural products, is frequently accomplished through cyclization and annulation reactions. These strategies involve the formation of the six-membered nitrogen-containing ring from acyclic precursors. Annulation strategies, which involve the formation of a new ring onto an existing structure, are particularly versatile. nih.govmit.edu For instance, a hydrogen borrowing [5 + 1] annulation method, catalyzed by iridium(III), facilitates the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction cascades. nih.gov Another approach involves divergent intermolecular coupling strategies that can access diverse N-heterocycles like piperidines directly from olefins through tunable [4+2] annulations. nih.gov These methods often rely on controlling reaction pathways, such as radical versus polar mechanisms, to achieve the desired cyclization. nih.gov

The intramolecular cyclization of amino-aldehydes, catalyzed by cobalt(II), also provides a route to various piperidines. nih.gov Gold-catalyzed intramolecular cyclization of β-naphthol derivatives bearing a terminal alkyne group represents another sophisticated method, leading to spironaphthalenone products containing a piperidine moiety. nih.gov These diverse strategies highlight the importance of ring-forming reactions in accessing the fundamental structure of this compound.

Intramolecular ring closure is a cornerstone in the synthesis of piperidine derivatives, offering a high degree of control over the resulting stereochemistry. A variety of methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclizations, and reductive aminations. nih.govnih.gov

One prominent strategy is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to construct 2,3,6-trisubstituted piperidine skeletons. nih.gov This method was instrumental in the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov Another approach involves the oxidative amination of non-activated alkenes to form substituted piperidines, a reaction that can be catalyzed by gold(I) or palladium complexes. nih.gov The choice of catalyst and ligand can even impart enantioselectivity to the process. nih.gov

Acid-mediated intramolecular hydroamination/cyclization cascades of alkynes provide another route. nih.gov This reaction proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to yield the piperidine ring. Furthermore, cascade reactions, such as the intramolecular Prins/Friedel–Crafts cyclization, can construct complex polycyclic systems incorporating a piperidine ring in a single, atom-economical operation. beilstein-journals.org This particular cascade involves the formation of a benzyl (B1604629) carbocation via an intramolecular Prins reaction, which is then trapped by an electron-rich aromatic group. beilstein-journals.org

| Methodology | Catalyst/Reagent | Key Intermediate | Outcome | Reference |

| Reductive Cyclization | - | Conjugated keto-azide | 2,3,6-trisubstituted piperidine | nih.gov |

| Oxidative Amination | Gold(I) or Palladium | - | Substituted piperidines | nih.gov |

| Hydroamination/Cyclization | Acid-mediated | Iminium ion | Polysubstituted piperidines | nih.gov |

| Prins/Friedel–Crafts | Lewis Acid (e.g., BF₃·Et₂O) | Benzyl carbocation | 4-Aryltetralin-2-ols | beilstein-journals.org |

The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene, is a powerful tool for constructing the piperidine skeleton, especially when incorporated into tandem or cascade reactions. ntu.edu.sgnih.govfrontiersin.org This reaction can be categorized based on whether it is a single or double addition and whether the Michael acceptor is an alkene or an alkyne. rsc.org

Tandem processes incorporating an intramolecular aza-Michael addition are particularly efficient. For example, a complex sequence leading to octahydroindoles involves a Michael addition of a β-ketoester to an unsaturated aldehyde, followed by an intramolecular Aldol process, and culminating in an exo-activated endo-aza-Michael addition to form the piperidine ring. ntu.edu.sg Similarly, the synthesis of the alkaloid cytisine involves a tandem Mannich-aza-Michael process with decarboxylation to form the piperidine core. ntu.edu.sg

Double aza-Michael additions have been employed in the synthesis of natural products like the cylindricines. These syntheses involve an initial exo-aza-Michael addition followed by an endo addition to construct the piperidinone ring. ntu.edu.sg Such cascade reactions provide a rapid increase in molecular complexity from simple starting materials. nih.govfrontiersin.org The reaction can be accelerated by additives like lithium chloride, which likely acts as a Lewis acid. ntu.edu.sg These tandem strategies, which combine multiple bond-forming events in a single operation, are highly valued for their efficiency in synthesizing complex piperidine structures. rsc.org

| Reaction Type | Key Feature | Example Application | Reference |

| Tandem Mannich-Aza-Michael | Decarboxylation | Synthesis of (±)-cytisine | ntu.edu.sg |

| Tandem Michael-Aldol-Aza-Michael | Exo-activated endo-aza-Michael | Formation of octahydroindoles | ntu.edu.sg |

| Double Aza-Michael Addition | Intramolecular exo and endo additions | Synthesis of cylindricines | ntu.edu.sg |

| Tandem Alkynyl Aza-Prins–Ritter | Prins cyclization followed by Ritter reaction | Synthesis of N-(piperidin-3-ylidenemethyl)acetamides | rsc.org |

Radical cyclization offers a complementary approach to the synthesis of piperidines, proceeding through neutral radical intermediates under mild conditions. nih.govorganic-chemistry.org These reactions are particularly useful for creating polysubstituted piperidine rings with a high degree of stereocontrol. rsc.orgbirmingham.ac.uk

One common strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org For instance, a samarium-catalyzed intramolecular radical cyclization of haloalkynals can be employed. nih.gov Another method utilizes triethylborane as a radical initiator for the cyclization of 1,6-enynes, proceeding through a complex radical cascade involving successive cyclizations and ring cleavage to form the six-membered ring. nih.gov

The diastereoselectivity of these reactions can often be controlled. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to synthesize 2,4-disubstituted piperidines, with enhanced diastereoselectivity observed when using tris(trimethylsilyl)silane as the radical mediator instead of tributyltin hydride. organic-chemistry.org Similarly, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good to excellent diastereomeric ratios. birmingham.ac.uk These methods demonstrate the utility of radical chemistry in accessing complex and stereochemically defined piperidine structures.

| Initiator/Catalyst | Substrate Type | Cyclization Mode | Product | Reference | | --- | --- | --- | --- | | Cobalt(II) catalyst | Linear amino-aldehydes | Intramolecular radical cyclization | Piperidines and pyrrolidones | nih.gov | | Triethylborane | 1,6-enynes | Radical cascade (5-exo-dig, 3-exo-trig) | Polysubstituted alkylidene piperidines | nih.gov | | Not specified | α-aminoalkyl radicals | Cyclization onto double bonds | Polysubstituted piperidines | rsc.org | | Not specified | 7-substituted-6-aza-8-bromooct-2-enoates | 6-exo cyclization | 2,4-disubstituted piperidines | organic-chemistry.org |

Synthesis of Piperidin-4-ones (e.g., Mannich Condensation)

Piperidin-4-ones are crucial intermediates in medicinal chemistry, often serving as precursors for a wide array of more complex piperidine derivatives. researchgate.netchemrevlett.com The most prominent method for their synthesis is the Mannich condensation, a one-pot multicomponent reaction. researchgate.netmdma.chresearchgate.netacs.org

The classical Mannich reaction for synthesizing 2,6-diaryl-piperidin-4-ones involves the condensation of a ketone (such as ethyl methyl ketone or acetone), a substituted aromatic aldehyde, and an amine source like ammonium acetate. researchgate.netchemrevlett.com The reaction is typically carried out in a solvent such as ethanol. researchgate.net Variations of this procedure have been developed to improve yields and product purity. For instance, using glacial acetic acid as a solvent has been shown to facilitate the reaction, leading to rapid formation of the product and satisfactory yields. mdma.ch

The mechanism involves the formation of β-amino carbonyl compounds, known as Mannich bases, which are versatile intermediates for further synthesis. chemrevlett.comresearchgate.net The reaction can be used to introduce a variety of substituents at the 1, 2, 3, 5, and 6 positions of the piperidin-4-one ring. mdma.ch The resulting piperidin-4-one ring typically adopts a chair conformation, with bulky substituents like aryl groups occupying equatorial positions to minimize steric strain. chemrevlett.com

| Reactants | Solvent | Key Features | Reference |

| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetate | Ethanol | One-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones | researchgate.net |

| Amine/ammonium acetate, aldehyde, ketone | Glacial acetic acid | Improved yields and easier product isolation | mdma.ch |

| Acetone dicarboxylic acid ester, aromatic aldehyde, ammonia/primary amine | Not specified | Synthesis of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates | chemrevlett.com |

| 4-chloroacetoacetanilide, 4-hydroxybenzaldehyde, ammonium formate | Not specified | Eco-friendly synthesis of a piperidine-3-carboxamide derivative | researchgate.net |

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages over traditional batch methods in terms of safety, efficiency, mixing, and heat transfer. tulane.edumdpi.commtak.hu This technology is increasingly being applied to the multi-step synthesis of active pharmaceutical ingredients (APIs), including those containing piperidine scaffolds. nih.govflinders.edu.au

A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. tulane.edu Using readily available N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, this method provides various functionalized piperidines in high yields (>80%) and excellent diastereomeric ratios (>90:10) within minutes. tulane.edu The process is scalable and demonstrates the utility of flow chemistry for accessing enantioenriched α-substituted piperidines efficiently. tulane.edu

| Methodology | Key Reagents | Residence Time | Key Advantage | Reference | | --- | --- | --- | --- | | Diastereoselective Synthesis | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Minutes | Rapid, scalable, high yield and diastereoselectivity | tulane.edu | | Multi-step Synthesis | Varies (e.g., for benzothiazoles) | Varies per step (e.g., 2-5 min) | Telescoped reactions, avoids intermediate isolation | mtak.hu | | General API Synthesis | Varies | Varies | Improved safety, efficiency, automation | mdpi.com | | Ugi/CuAAC Coupling | Isocyanides, amines, aldehydes, alkynes | Not specified | In-line catalysis and purification | flinders.edu.au |

Derivatization and Structural Modification Strategies of this compound

Once the this compound scaffold is synthesized, it can undergo various derivatization and structural modification reactions to generate analogues with diverse properties. These modifications can target the piperidine nitrogen, the aromatic ring, or the piperidine ring itself.

The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated or acylated to introduce a wide range of substituents. For instance, N-acyl derivatives of substituted piperidin-4-ones have been synthesized and studied. chemrevlett.com Backbone amide protection strategies, such as the use of an N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, have been employed in peptide synthesis to prevent side reactions involving the piperidine moiety. rsc.org

The aromatic ring provides another handle for modification. The methoxy (B1213986) group can potentially be cleaved to reveal a phenol, which can then be further functionalized. Electrophilic aromatic substitution reactions could also be used to introduce substituents onto the benzene (B151609) ring, although the position of substitution would be directed by the existing methoxy and benzylpiperidine groups.

Modifications to the piperidine ring itself are also possible. For example, oxidation of piperidines can lead to the formation of enamines or imines, which can then react with nucleophiles to introduce substituents at the α-position. youtube.com The synthesis of 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one demonstrates the introduction of functionality onto the piperidine ring, in this case, a hydroxyl group at the 3-position of a related lactam. nih.gov These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound structure.

Functional Group Interconversions (e.g., Oxidation of Methoxy Group, Reduction of Piperidine Ring)

Oxidation of the Methoxy Group: The methoxy group (-OCH3) on the benzyl ring can be a target for oxidative demethylation to yield the corresponding phenol, 2-(4-hydroxybenzyl)piperidine. This transformation is significant as it can alter the electronic and hydrogen-bonding properties of the molecule. A common reagent for this purpose is boron tribromide (BBr3). The reaction typically proceeds by the Lewis acidic boron atom coordinating to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. Subsequent hydrolysis releases the free phenol. While specific studies on this compound are not extensively documented, the demethylation of similar aryl methyl ethers is a well-established synthetic transformation. For instance, the demethylation of various methoxy-substituted aromatic compounds has been successfully achieved using BBr3 in an inert solvent like dichloromethane, often starting at low temperatures and gradually warming to room temperature. chem-station.comorgsyn.orgcommonorganicchemistry.comresearchgate.net

Reduction of the Piperidine Ring: The piperidine ring, being a saturated heterocycle, is generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like Raney Nickel or rhodium on carbon, the piperidine ring can be hydrogenolyzed, leading to ring-opening. A more synthetically relevant transformation is the reduction of a precursor pyridine ring to a piperidine. If 2-(4-methoxybenzyl)pyridine were the precursor, its reduction to this compound can be achieved through various methods, including catalytic hydrogenation with catalysts such as platinum oxide, palladium on carbon, or rhodium on carbon, often under acidic conditions to protonate the pyridine nitrogen and facilitate reduction. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. chem-station.comrsc.orgadichemistry.comwikipedia.org While the piperidine ring itself is saturated, the aromatic ring of this compound could potentially undergo a Birch reduction to yield a non-aromatic cyclohexadiene derivative. The electron-donating methoxy group would direct the reduction to the 2,5-positions of the ring.

| Transformation | Reagent/Catalyst | Product | Notes |

| O-Demethylation | Boron tribromide (BBr3) | 2-(4-Hydroxybenzyl)piperidine | Common method for cleaving aryl methyl ethers. chem-station.comorgsyn.orgcommonorganicchemistry.comresearchgate.net |

| Piperidine Ring Hydrogenolysis | Raney Ni, high T/P | Ring-opened products | Generally requires harsh conditions. |

| Pyridine Ring Reduction (precursor) | H2, PtO2/Pd-C/Rh-C | This compound | Standard method for piperidine synthesis from pyridines. |

| Aromatic Ring Reduction | Na/Li, liq. NH3, ROH (Birch Reduction) | 2-(4-Methoxy-2,5-cyclohexadien-1-yl)methylpiperidine | Electron-donating group directs the reduction. chem-station.comrsc.orgadichemistry.comwikipedia.org |

Electrophilic and Nucleophilic Substitutions on Aromatic Moieties

The electron-rich nature of the 4-methoxybenzyl group in this compound makes the aromatic ring susceptible to electrophilic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group (positions 3 and 5).

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction generates the nitronium ion (NO2+), a powerful electrophile. Given the directing effect of the methoxy group, the primary products would be 2-(3-nitro-4-methoxybenzyl)piperidine and 2-(5-nitro-4-methoxybenzyl)piperidine. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to avoid over-nitration or side reactions. youtube.comrsc.orgmasterorganicchemistry.com

Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). The catalyst polarizes the halogen molecule, generating a more potent electrophile. Alternatively, reagents like N-bromosuccinimide (NBS) can be used for bromination, often under milder conditions. The substitution would occur at the ortho positions to the methoxy group.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds on the aromatic ring. Friedel-Crafts alkylation involves reacting the aromatic ring with an alkyl halide in the presence of a Lewis acid. Friedel-Crafts acylation utilizes an acyl halide or anhydride with a Lewis acid catalyst to introduce an acyl group. The resulting ketone from acylation can be subsequently reduced to an alkyl group. These reactions would also be directed to the ortho positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally not favored on the electron-rich 4-methoxybenzyl ring of this compound. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 2-(3-Nitro-4-methoxybenzyl)piperidine |

| Bromination | Br2, FeBr3 | 2-(3-Bromo-4-methoxybenzyl)piperidine |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(3-Acyl-4-methoxybenzyl)piperidine |

Modifications to the Piperidine Nitrogen and Benzyl Side Chain

The piperidine nitrogen and the benzylic methylene (B1212753) bridge are also key sites for derivatization, allowing for the introduction of a wide range of substituents and functionalities.

Modifications to the Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo various reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. For instance, reaction with an alkyl bromide or iodide in the presence of a base (e.g., K2CO3 or triethylamine) would yield the corresponding N-alkylated derivative. The choice of solvent and base can be crucial, especially when using reactive alkylating agents like 4-methoxybenzyl chloride, where SN1 reactivity might lead to side reactions with protic solvents. echemi.comresearchgate.netresearchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be achieved by reacting it with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the generated acid. This reaction leads to the formation of amides. For example, treatment with acetyl chloride would yield N-acetyl-2-(4-methoxybenzyl)piperidine. researchgate.netorganic-chemistry.org

Modifications to the Benzyl Side Chain: The benzylic position (the CH2 group connecting the aromatic ring and the piperidine) is activated by the adjacent aromatic ring and is susceptible to certain reactions.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) under specific conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can lead to the formation of 2-benzoylpiperidine derivatives, though these harsh conditions might also affect other parts of the molecule. nih.govmasterorganicchemistry.comnih.gov Milder, more selective methods for benzylic oxidation are also available.

Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would introduce a bromine atom at the benzylic carbon, creating a new site for further nucleophilic substitution reactions.

| Modification Site | Reaction | Reagent | Product Type |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-2-(4-methoxybenzyl)piperidine |

| Piperidine Nitrogen | N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-2-(4-methoxybenzyl)piperidine |

| Benzyl Side Chain | Oxidation | Oxidizing agent (e.g., KMnO4) | 2-(4-Methoxybenzoyl)piperidine |

| Benzyl Side Chain | Halogenation | NBS, Radical initiator | 2-(1-Bromo-1-(4-methoxyphenyl)methyl)piperidine |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 4-Methoxybenzyl Moiety on Biological Interactions

The 4-methoxybenzyl group is a key structural feature that significantly influences the compound's interaction with biological targets. Its size, hydrophobicity, and the specific electronic contributions of the methoxy (B1213986) group are critical determinants of activity.

The methoxy group (-OCH₃) at the para-position of the benzyl (B1604629) ring plays a multifaceted role in modulating the compound's physicochemical properties, which in turn affects its biological activity. The oxygen atom of the methoxy group is a proton acceptor, allowing it to form hydrogen bonds with various hydrogen-bond donors on a biological target, such as a protein receptor. researchgate.net This hydrogen-bonding capability can be pivotal for the recognition and binding of the ligand to its target site. researchgate.net

Hydrogen bonding has a dual impact on a compound's properties: it can stabilize the crystal structure of the pure drug, which may hinder dissolution, but it can also stabilize a drug-polymer solid dispersion, thereby improving the dissolution rate. nih.gov The presence of hydrogen bond donor or acceptor groups influences crystal packing and, consequently, aqueous solubility. For instance, the absence of a hydrogen bond donor group in a related molecule, deshydroxy-haloperidol, led to weaker crystal packing and an unexpected increase in its aqueous solubility compared to its parent compounds which contain hydrogen donor groups. nih.gov Therefore, the methoxy group in 2-(4-methoxybenzyl)piperidine can influence its solubility and absorption profile through its hydrogen-bonding potential.

The position of the methoxy group on the benzyl ring is a critical factor determining the pharmacological activity. Moving the substituent from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically alter the molecule's shape, electronic distribution, and ability to fit into a specific binding pocket.

Studies on various heterocyclic compounds have demonstrated that positional isomerism significantly impacts biological potency. For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety showed greater antibacterial potency compared to an angularly attached one. nih.gov While specific SAR data for positional isomers of this compound is not detailed in the provided context, the principles remain applicable. Altering the methoxy group's position would change its steric interaction with the receptor and its ability to form key hydrogen bonds, likely leading to a different activity profile. For instance, a methoxy group at the ortho position might sterically hinder the optimal conformation required for binding, whereas a meta-position might place the hydrogen bond acceptor in a non-ideal location within the binding site.

Role of the Piperidine (B6355638) Core and Substitutions in Pharmacological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to be readily substituted to modulate pharmacological properties. pjps.pk It serves as the central framework, orienting the substituents in a precise three-dimensional arrangement for optimal receptor interaction. ijnrd.orgresearchgate.net

The introduction of various substituents onto the piperidine ring can significantly affect the compound's affinity, selectivity, and efficacy. SAR exploration of piperidine analogues has shown that both the type and position of substituents are pivotal. acs.orgnih.gov

Alkyl Groups: The addition of alkyl groups, such as a methyl group, on the piperidine ring can influence activity. In some anticancer piperidine-substituted sulfonamides, the presence of a methyl group on the piperidine ring at position 3 or 4 led to the highest activity. ajchem-a.com Elongating an alkyl chain at the nitrogen atom of certain piperidine derivatives has also been shown to significantly increase anesthetic activity. mdpi.com

Hydroxy Groups: The introduction of a hydroxyl (-OH) group can provide an additional point for hydrogen bonding, potentially increasing binding affinity. In a series of tramadol (B15222) analogues, 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol derivatives were synthesized, indicating the importance of hydroxyl groups in exploring SAR for potent opioid receptor agonists. acs.orgnih.gov

Aromatic Groups: Attaching aromatic groups to the piperidine core can introduce hydrophobic interactions with the target receptor. SAR studies on fentanyl derivatives highlight that the piperidine ring is ideal for interaction with the µ-opioid receptor and that the benzyl rings attached are involved in lipophilic interactions. researchgate.net

The following table summarizes the effects of different substituents on the piperidine ring based on studies of various piperidine-containing compounds.

| Substituent Type | Position | Observed Effect on Activity | Reference Compound Class |

| Methyl | C3 or C4 | Increased anticancer activity | Piperidine-substituted sulfonamides |

| Alkyl Chain (e.g., ethoxyethyl) | N1 | Increased anesthetic activity | Piperidine-based anesthetics |

| Hydroxyl | C4 | Modulated opioid receptor affinity | Tramadol analogues |

| Aromatic (Phenyl) | N1 | Involved in lipophilic interactions | Fentanyl analogues |

The nitrogen atom within the piperidine ring is a fundamental feature, acting as a basic center that is typically protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site.

In the synthesis of piperidines via intramolecular cyclization, the nitrogen atom plays a direct role in the formation of a new carbon-nitrogen bond. nih.gov In terms of pharmacological activity, the nitrogen atom's cationic state is often essential for selectivity and inhibition. For instance, in the design of selective butyrylcholinesterase inhibitors, two cationic nitrogen atoms were found to be essential for good inhibition properties. nih.govencyclopedia.pub This highlights the importance of the nitrogen's ability to bear a positive charge for electrostatic interactions with the target enzyme.

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical for biological activity. Piperidine-containing molecules can exist in different spatial arrangements, and often only one specific isomer will have the desired pharmacological effect.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, substituents can influence this preference. For example, the presence of a carbonyl group can distort the ring into a twisted half-chair conformation. nih.gov For N-substituted piperidines, the substituent on the nitrogen can exist in either an axial (Ax) or equatorial (Eq) position, and the equilibrium between these conformers can be crucial for activity. osti.gov

Rational Design Strategies Based on SAR Insights

The rational design of novel compounds derived from the this compound scaffold is a systematic process guided by a deep understanding of its structure-activity relationships (SAR). This approach leverages insights from biological testing and computational modeling to make targeted modifications to the parent molecule, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core strategies revolve around the systematic modification of three key structural regions: the piperidine ring, the benzyl moiety, and the crucial methoxy substituent on the phenyl ring.

Computational Modeling and Target-Based Design

Modern rational drug design often begins with computational studies, such as molecular docking and molecular dynamics simulations, to predict how the this compound scaffold interacts with a biological target. By modeling the binding site, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. This knowledge allows for the informed design of new analogs. For instance, if a hydrophobic pocket is identified near the methoxy group, derivatives with larger, more lipophilic substituents at that position might be synthesized to improve binding affinity.

Systematic Modification of the Benzyl-Piperidine Scaffold

SAR exploration of the benzylpiperidine core structure has revealed critical insights that guide the design of more effective molecules. Research on analogous N-benzyl piperidines has demonstrated that the nature and position of substituents on the benzyl ring are pivotal for biological activity and receptor selectivity.

Key findings from related compound series that inform design strategies include:

Positional Isomerism of the Methoxy Group: The location of the methoxy group on the phenyl ring is a critical determinant of activity. Moving the substituent from the para (4-position) to the meta (3-position) or ortho (2-position) can drastically alter the molecule's electronic distribution and steric profile, leading to significant changes in target affinity and selectivity.

Replacement of the Methoxy Group: Replacing the methoxy group with other substituents is a common strategy to probe the electronic and steric requirements of the binding pocket. Bioisosteric replacements, such as hydroxyl, methyl, or halogen groups, can help determine whether hydrogen-bonding capability, size, or electron-donating/withdrawing character is more important for activity.

Piperidine Ring Substitution: Modifications to the piperidine ring itself are another key avenue for optimization. Introducing substituents at various positions on the piperidine ring can influence the molecule's conformation and introduce new interaction points with the target receptor.

N-Substitution on the Piperidine Ring: In cases where the piperidine nitrogen is unsubstituted, adding different alkyl or aryl groups can significantly impact potency and selectivity. Studies on related N-benzyl piperidines have shown that even small changes to the N-substituent can modulate affinity for various transporters and receptors.

Illustrative SAR Findings from Analogous Benzylpiperidine Series

While specific SAR data for this compound is proprietary or embedded within broader research, studies on closely related structures provide a clear blueprint for rational design. For example, in a series of N-benzylpiperidine analogs developed as M1 allosteric agonists, the SAR was found to be remarkably stringent.

| Modification Area | Substituent | Observed Effect on M1 Agonism | Design Insight |

| Benzyl Ring | Substituents at 3- or 4-position | Complete loss of agonistic activity (EC₅₀ >20 μM). nih.gov | The binding pocket for the benzyl moiety is highly constrained, tolerating substitution only at specific positions (e.g., the 2-position). |

| Benzyl Ring | Fluorine atom (vs. H) | Uniformly reduced activity. nih.gov | Introduction of even a small, electronegative atom is detrimental, suggesting a sensitive electronic or steric environment in the binding site. |

| Benzimidazolinyl Moiety | 5-Cl (vs. H) | Maintained or slightly improved potency. nih.gov | This position is suitable for modification, potentially for blocking metabolic pathways without compromising activity. |

This table is generated based on research findings for structurally related M1 allosteric agonists to illustrate the principles of rational design.

These findings underscore the importance of precise, data-driven modifications. A strategy that proves successful for one target may not apply to another, but the underlying principle of systematic, iterative modification based on SAR data remains the cornerstone of rational drug design for this class of compounds. By combining these empirical synthesis strategies with predictive computational models, chemists can more efficiently navigate the chemical space to discover novel derivatives with optimized therapeutic potential.

Biological Activities and Pharmacological Modulations of 2 4 Methoxybenzyl Piperidine Analogs

Broad Spectrum Biological Activities of Piperidine (B6355638) Derivatives

Piperidine derivatives have been extensively investigated and have demonstrated a remarkable diversity of biological activities, positioning them as privileged structures in drug discovery. mdpi.comencyclopedia.pubijnrd.org These activities span from modulating the central nervous system to combating microbial infections and cancer.

Central Nervous System Modulations

The piperidine nucleus is a key pharmacophore for many centrally acting agents, influencing a variety of neurological and psychiatric conditions. anadolu.edu.tr

Neuroprotective Effects and Anti-Alzheimer's Disease Activity: Piperidine derivatives are at the forefront of research into treatments for neurodegenerative disorders like Alzheimer's disease. benthamdirect.comnih.govresearchgate.net A primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); this inhibition helps to improve cognitive function. researchgate.netnih.gov For instance, a novel series of benzamide derivatives containing a piperidine core were synthesized and evaluated for their anti-AChE activity, with one compound exhibiting significantly greater potency than the reference drug donepezil. nih.gov The N-benzylpiperidine moiety is a well-established component in the design of AChE inhibitors. encyclopedia.pub Beyond AChE inhibition, some piperidine analogs also target beta-secretase (BACE-1), an enzyme involved in the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.gov Certain derivatives have also shown the ability to inhibit the aggregation of amyloid-beta and tau proteins, further highlighting their multi-target potential in combating this complex disease. nih.gov

Antidepressant Activity: Several studies have highlighted the antidepressant potential of piperidine derivatives. anadolu.edu.trnih.gov The mechanism often involves the modulation of monoaminergic systems, such as the reuptake inhibition of serotonin (B10506) and norepinephrine. anadolu.edu.trnih.gov For example, certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated biological activity comparable to the antidepressant drug viloxazine in preclinical models. nih.gov Other novel piperidine derivatives have shown antidepressant-like effects that are reversed by agents that deplete serotonin or catecholamines, indicating their interaction with these neurotransmitter systems. anadolu.edu.tr

Anticonvulsant Activity: The piperidine scaffold is also found in compounds with anticonvulsant properties. Some piperidine derivatives have been reported to exhibit notable effects on the central nervous system, including anticonvulsant activity. anadolu.edu.tr

Analgesic Activity: Piperidine is a core component of many potent analgesics, including opioids like morphine and fentanyl. encyclopedia.pubtandfonline.com Synthetic piperidine derivatives have been explored for their analgesic potential, often targeting µ-opioid receptors. tandfonline.com Studies on 4-amino methyl piperidine derivatives revealed excellent analgesic activity in animal models, with their effects being reversed by the opioid antagonist naloxone, confirming their interaction with the opioid system. tandfonline.com The analgesic effects of various alkyl piperidine derivatives have also been demonstrated through the tail immersion method, indicating their potential for pain management. pjps.pk

Antipsychotic Activity: Piperidine and its analogs are integral to the structure of numerous antipsychotic drugs used to treat schizophrenia. nih.govresearchgate.neteurekaselect.comdntb.gov.ua These compounds typically act on dopamine (B1211576) and serotonin receptors. nih.govresearchgate.neteurekaselect.comdntb.gov.ua The attachment of different heterocyclic groups to the piperidine ring can significantly potentiate their antipsychotic activity. nih.govresearchgate.neteurekaselect.comdntb.gov.ua

Antimicrobial Spectrum

Piperidine derivatives have demonstrated a broad range of antimicrobial activities, making them promising candidates for the development of new anti-infective agents. ijnrd.orgresearchgate.net

Antibacterial Activity: Numerous piperidine derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.comresearchgate.net For example, certain synthesized piperidine analogs were active against Staphylococcus aureus and Escherichia coli. researchgate.netbiointerfaceresearch.comresearchgate.net Some piperidin-4-one derivatives have also exhibited significant antibacterial activity, suggesting their potential as templates for developing more potent antimicrobial agents. biomedpharmajournal.org The mechanism of action can involve the disruption of bacterial cell membranes, enzyme inhibition, or interference with protein synthesis. researchgate.net

Antifungal Activity: The antifungal potential of piperidine derivatives has also been explored. researchgate.net While some studies have shown limited activity against certain fungal species, academicjournals.org others have reported significant efficacy. For example, novel thymol derivatives containing a piperidine moiety demonstrated remarkable in vitro antifungal activity against plant pathogenic fungi like Phytophthora capsici and Sclerotinia sclerotiorum, outperforming commercial fungicides. nih.gov Mechanistic studies revealed that these compounds can induce mycelial shrinkage and organelle damage in fungi. nih.gov

Antiviral Activity: Certain piperidine derivatives have been investigated for their antiviral properties. ijnrd.org A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents, with some showing remarkable inhibitory potencies against HIV in cellular assays. nih.gov Another unexpected finding was the significant potency of one derivative against the influenza A/H1N1 virus. nih.gov Other studies have also concluded that newly synthesized piperidine derivatives are effective against the influenza A/H1N1 virus. nih.govresearchgate.net

Antiparasitic Activity: Piperidine-containing compounds have shown promise in combating parasitic infections. nih.gov For instance, piperidine-based chalcones have been synthesized and tested against the human parasite Giardia intestinalis, with some compounds being more effective in the presence of oxygen than the commonly used drug metronidazole. nih.gov Analogs of piplartine, a natural product containing a piperidine ring, have demonstrated trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Target Organism(s) | Observed Effect |

|---|---|---|

| Piperidine-derived analogs | Staphylococcus aureus, Escherichia coli | Antibacterial activity researchgate.netbiointerfaceresearch.comresearchgate.net |

| Piperidin-4-one derivatives | Various bacteria and fungi | Significant antimicrobial and antifungal activity biomedpharmajournal.org |

| Piperidine-containing thymol derivatives | Phytophthora capsici, Sclerotinia sclerotiorum | Potent antifungal activity nih.gov |

| Purine-piperidine derivatives | HIV-1, Influenza A/H1N1 | Potent antiviral activity nih.gov |

| Piperidine-based chalcones | Giardia intestinalis | Antiparasitic activity nih.gov |

| Piplartine analogs | Trypanosoma cruzi | Trypanocidal activity mdpi.com |

Anticancer and Antitumor Potentials

The piperidine scaffold is a key feature in a number of anticancer agents, and its derivatives have shown significant potential in cancer therapy. ijnrd.orgnih.govbgu.ac.il They can induce apoptosis (programmed cell death) and inhibit the cell cycle in cancer cells. nih.govresearchgate.net Piperidine derivatives have demonstrated activity against a range of cancers, including breast, prostate, colon, and lung cancer. nih.govbgu.ac.il For example, one piperidine derivative was found to inhibit the proliferation of a prostate cancer cell line in a concentration-dependent manner and induce apoptosis by modulating the expression of apoptosis-related proteins. nih.gov Furthermore, some piperidine-containing compounds have been shown to be considerably more toxic to cancer cell lines than to normal cells. nih.gov

Table 2: Anticancer Activity of Selected Piperidine Derivatives

| Cancer Cell Line | Compound Type | Key Findings |

|---|---|---|

| PC3 (Prostate Cancer) | Piperidine derivative | Inhibited proliferation and induced apoptosis nih.gov |

| Various human tumor cell lines | Highly functionalized piperidines | More toxic to cancer cells than normal cells nih.gov |

| A549 (Lung Cancer) | Synthesized piperidine molecule | High level of cytotoxic effect researchgate.net |

Antihypertensive Activity

The piperidine nucleus is present in compounds with antihypertensive properties. researchgate.netbiointerfaceresearch.com While this area is less extensively covered in the provided context, the broad pharmacological profile of piperidine derivatives suggests their potential for development as cardiovascular agents.

Specific Biological Mechanisms and Pharmacological Targets

The diverse biological activities of piperidine derivatives are a result of their interaction with a variety of specific molecular targets.

A significant number of centrally acting piperidine derivatives exert their effects by modulating neurotransmitter receptors. For antipsychotic action, dopamine and serotonin receptors are key targets. nih.govresearchgate.neteurekaselect.comdntb.gov.ua The analgesic properties of many piperidine compounds are mediated through their interaction with opioid receptors, particularly the µ-opioid receptor. encyclopedia.pubtandfonline.com

In the context of Alzheimer's disease, the primary target for many piperidine-based drugs is the enzyme acetylcholinesterase (AChE). researchgate.netnih.gov By inhibiting this enzyme, these compounds increase the levels of acetylcholine in the brain, leading to improved cognitive function. Some multifunctional derivatives also target other key players in Alzheimer's pathology, such as butyrylcholinesterase (BuChE) and BACE-1. nih.govresearchgate.net

The antimicrobial mechanisms of piperidine derivatives are varied. For antibacterial action, targets can include enzymes essential for bacterial survival, such as DNA gyrase and topoisomerase IV. researchgate.net In fungi, piperidine-containing compounds can disrupt the cell membrane and cause damage to intracellular organelles. nih.gov

The anticancer effects of piperidine derivatives often involve the modulation of critical signaling pathways that are dysregulated in cancer. These can include pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival, proliferation, and migration. nih.govbgu.ac.il By interfering with these pathways, piperidine compounds can inhibit tumor growth and induce cancer cell death.

Table 3: Pharmacological Targets of Piperidine Derivatives

| Therapeutic Area | Pharmacological Target(s) |

|---|---|

| Central Nervous System | |

| Antipsychotic | Dopamine and Serotonin Receptors nih.govresearchgate.neteurekaselect.comdntb.gov.ua |

| Analgesic | µ-Opioid Receptors encyclopedia.pubtandfonline.com |

| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Beta-secretase (BACE-1) nih.govresearchgate.netnih.gov |

| Antimicrobial | |

| Antibacterial | DNA Gyrase, Topoisomerase IV researchgate.net |

| Antifungal | Fungal cell membrane and organelles nih.gov |

| Anticancer | |

| Various Cancers | STAT-3, NF-κB, PI3K/Akt signaling pathways nih.govbgu.ac.il |

Enzyme Inhibition

Analogs of 2-(4-methoxybenzyl)piperidine have been investigated for their ability to inhibit various enzymes, playing crucial roles in different physiological and pathological processes. The piperidine scaffold serves as a versatile framework for designing inhibitors that target the active sites of these enzymes.

Cytochrome P450 (CYP)

The cytochrome P450 superfamily of enzymes is central to drug metabolism. nih.gov Certain molecules containing piperidine-related structures have been shown to inhibit CYP enzymes, particularly CYP3A4. For instance, the synthetic ozonide artefenomel, which contains a morpholine ring, demonstrates both direct and mechanism-based inhibition of CYP3A. nih.gov This inhibition is NADPH-dependent, suggesting that metabolic activation of the compound leads to a species that binds to and inactivates the enzyme. nih.gov Understanding these interactions is critical, as inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the metabolism and clearance of co-administered therapeutic agents. nih.gov

Cyclic Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling. mdpi.comrutgers.edu Inhibition of these enzymes, particularly PDE4, can increase intracellular cAMP levels, leading to anti-inflammatory and other therapeutic effects. rutgers.edunih.gov The PDE4 family is a significant target for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). rutgers.edunih.gov Research has explored various heterocyclic compounds, including those based on benzimidazole frameworks, as potential PDE4 inhibitors. nih.gov Given the structural diversity of known PDE inhibitors, piperidine-based scaffolds are considered viable candidates for the development of novel PDE4 inhibitors. mdpi.commdpi.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govwikipedia.org This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. nih.govnih.gov Several small-molecule inhibitors of NAPE-PLD have been developed, some of which feature a piperidine moiety. A notable example is LEI-401, a potent and selective inhibitor that incorporates a phenylpiperidine group. ximbio.com In contrast, a series of benzothiazole phenylsulfonyl-piperidine carboxamides were identified as activators of NAPE-PLD, demonstrating that the piperidine scaffold can be used to both enhance and inhibit the enzyme's function. nih.gov

Table 1: NAPE-PLD Inhibitory Activity of a Piperidine Analog

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| LEI-401 | NAPE-PLD | 27 nM ximbio.com |

Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. mdpi.com The piperidine ring is a core structural feature of donepezil, a widely used AChE inhibitor. Numerous analogs incorporating a piperidine or benzylpiperidine core have been synthesized and evaluated. One highly potent and selective AChE inhibitor is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), which has an IC₅₀ value in the nanomolar range and is over 1250 times more selective for AChE than for BChE. ebi.ac.uk Other series, such as benzimidazole-based piperidine hybrids and N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, have shown dual inhibitory activity against both AChE and BChE. nih.govmdpi.com

Table 2: AChE and BChE Inhibitory Activities of Piperidine Analogs

| Compound/Series | Target | Activity (IC₅₀) |

|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 5.7 nM ebi.ac.uk |

| Benzimidazole-piperidine hybrids (Compound 2) | AChE | 19.44 ± 0.60 µM mdpi.com |

| Benzimidazole-piperidine hybrids (Compound 2) | BChE | 21.57 ± 0.61 µM mdpi.com |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE / BChE | Potent (nanomolar) |

| 2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide | AChE | 44.08 µM mdpi.com |

IKKb

IκB kinase beta (IKKb) is a key enzyme in the NF-κB signaling pathway, which is centrally involved in regulating inflammatory responses. encyclopedia.pub Inhibition of IKKb is a therapeutic strategy for inflammatory diseases and certain types of cancer. encyclopedia.pubnih.gov Piperidine and piperidinone derivatives have been developed as IKKb inhibitors. encyclopedia.pubnih.gov An optimized compound, 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, demonstrated excellent in vitro potency against IKKb. researchgate.net Structural studies indicate that the piperidine moiety can form stable hydrophobic interactions within the catalytic pocket of the IKKb enzyme. encyclopedia.pubnih.gov

Table 3: IKKb Inhibitory Activity of a Piperidine Analog

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile | IKKb | 8.5 nM researchgate.net |

Receptor Modulation

The structural framework of this compound is present in various compounds designed to modulate the function of key cellular receptors.

Neurotransmitter Receptors

Beyond the dopamine receptors, piperidine-containing compounds have been developed as antagonists for other neurotransmitter receptors. For example, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. nih.gov

Dopamine D2 Receptor

The dopamine receptors are classified into D1-like and D2-like families. nih.gov The D2-like family, which includes the D2, D3, and D4 subtypes, are G-protein-coupled receptors that inhibit adenylyl cyclase. nih.gov While many research efforts have focused on developing subtype-selective ligands, particularly for the D3 and D4 receptors, affinity for the D2 receptor is a critical parameter for determining selectivity and potential side effects. nih.govnih.gov A series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides were developed as high-affinity D3 receptor ligands with significant selectivity over the D2 subtype. nih.gov Similarly, extensive work on benzyloxypiperidine and other piperidine-based scaffolds has yielded potent D4 receptor antagonists that are highly selective against the D2 receptor. nih.govmdpi.com For one series of piperidine derivatives, selectivity for D4 over D2 reached over 2000-fold. mdpi.com

Table 4: Binding Affinities (pKi) of Piperidine Analogs at Dopamine Receptors

| Compound | D4R (pKi) | D2R (pKi) | D3R (pKi) | D2/D4 Selectivity | D3/D4 Selectivity |

|---|---|---|---|---|---|

| Compound 7 | 8.71 | 6.34 | 6.15 | 234 | 363 |

| Compound 8 | 8.84 | 6.47 | 6.47 | 234 | 234 |

| Compound 12 | 9.18 | 5.83 | 6.03 | 2239 | 1413 |

| Compound 16 | 8.82 | 6.55 | 6.75 | 186 | 117 |

| Compound 19 | 8.82 | 6.24 | 6.22 | 380 | 162 |

Data derived from a study on piperidine-based ligands. mdpi.com

ALK/ROS1 Kinases

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases, and chromosomal rearrangements involving these genes can lead to fusion proteins that act as oncogenic drivers in cancers like non-small cell lung cancer. nih.govnih.gov Tyrosine kinase inhibitors (TKIs) are a mainstay of treatment for these cancers. Crizotinib, an inhibitor of ALK, ROS1, and MET, features a piperidine ring that is exposed to solvent in the kinase binding domain. nih.govnih.gov This feature has been exploited to create proteolysis-targeting chimeras (PROTACs) that link crizotinib to a ligand for an E3 ubiquitin ligase, thereby targeting the ROS1 fusion protein for degradation. nih.gov Furthermore, series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been developed as dual ALK/ROS1 inhibitors to overcome clinical resistance to crizotinib. nih.gov

Sphingosylphosphorylcholine Receptor

There is currently no available information from the provided search results regarding the modulation of the Sphingosylphosphorylcholine Receptor by this compound analogs.

Interference with Signal Transduction Pathways

The enzymatic inhibition and receptor modulation activities of this compound analogs translate into the interference of critical intracellular signal transduction pathways.

By acting as antagonists at D2-like dopamine receptors, these compounds can block the receptors' normal function, which is to inhibit the enzyme adenylyl cyclase. nih.gov This interference prevents the normal downstream signaling cascade that would result from a decrease in cAMP levels.

Similarly, the inhibition of IKKb by piperidine derivatives directly impacts the NF-κB signaling pathway. encyclopedia.pub IKKb is essential for the phosphorylation and subsequent degradation of IκB proteins, which sequester NF-κB in the cytoplasm. By inhibiting IKKb, these analogs prevent NF-κB activation and its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory genes. encyclopedia.pub

Finally, the inhibition of receptor tyrosine kinases like ALK and ROS1 disrupts multiple downstream oncogenic signaling pathways, including those involved in cell proliferation, survival, and growth. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Computational Approaches

A thorough search of scientific databases did not yield any specific Quantitative Structure-Activity Relationship (QSAR) studies focused on 2-(4-Methoxybenzyl)piperidine or a series of its direct analogs. QSAR models are developed to correlate variations in the physicochemical properties of compounds with their biological activities. Constructing such a model requires a dataset of structurally similar compounds with corresponding measured biological activity, which does not appear to have been published for this specific molecule.

There are no published pharmacophore models derived from or used to screen for molecules with the this compound scaffold. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This process typically requires a set of active molecules to derive a common feature model, and no such study specific to this compound was found.

Structure-Based Computational Approaches

No molecular docking studies specifically investigating the binding of this compound to any biological target have been reported in the scientific literature. While docking is a common technique to predict the binding orientation and affinity of a ligand to a protein, research involving this particular compound has not been published.

There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes. Such investigations have not been published for this compound.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Specific quantum chemical calculations, such as Density Functional Theory (DFT), for this compound are not present in the available literature. These calculations are used to investigate the electronic structure, orbital energies (like the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, HOMO-LUMO), and electrostatic potential of a molecule to understand its reactivity and properties. While studies exist for structurally similar but distinct molecules, none were found for this compound itself.

In Silico Prediction of Biological Activity Spectra

Computational, or in silico, methods are pivotal in modern drug discovery for the preliminary assessment of a compound's potential pharmacological profile. These predictive tools analyze a molecule's structure to forecast its biological activities, helping to prioritize candidates for further experimental investigation. For novel piperidine (B6355638) derivatives, including this compound, these computational evaluations can reveal potential interactions with a wide array of biological targets such as enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org

One widely utilized tool for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. clinmedkaz.orgclinmedkaz.org PASS analysis compares the structure of a query molecule against a vast database of known biologically active substances. way2drug.com Based on structural similarities, it calculates the probability of the new compound exhibiting similar activities. way2drug.com The output is a spectrum of potential biological effects, each with a corresponding probability "to be active" (Pa) and "to be inactive" (Pi). clinmedkaz.org A higher Pa value suggests a greater likelihood of the compound demonstrating that specific activity. way2drug.com This approach allows for the identification of the most probable therapeutic applications and potential side effects even before the compound is synthesized or tested in a lab. way2drug.com

While a specific PASS analysis for this compound is not available in the cited literature, the known biological activities of structurally related piperidine compounds allow for an informed prediction of its potential activity spectrum. Piperidine derivatives are recognized for a broad range of pharmacological actions, notably affecting the central nervous system. clinmedkaz.orgclinmedkaz.org Computational and experimental studies on analogous compounds have highlighted activities such as acetylcholinesterase (AChE) inhibition, which is relevant for Alzheimer's disease, and interactions with various neurotransmitter transporters. nih.govnih.govnih.gov

The structural features of this compound—namely the piperidine ring and the methoxybenzyl group—are common pharmacophores that contribute to these activities. For instance, the piperidine moiety is a core component of many compounds designed to interact with neurological targets, while the benzyl (B1604629) group can facilitate binding to hydrophobic pockets in enzymes and receptors. benthamscience.com Therefore, it is plausible to predict that this compound could exhibit a range of neuromodulatory effects.

Below is a hypothetical table of predicted biological activities for this compound, based on the activities commonly observed for this class of compounds in computational and preclinical studies. clinmedkaz.orgclinmedkaz.org

Table 1: Hypothetical Biological Activity Spectrum for this compound

| Predicted Biological Activity | Mechanism of Action | Probability (Pa) |

|---|---|---|

| Nootropic | Acetylcholinesterase inhibitor | > 0.7 |

| Antidepressant | Monoamine transporter inhibitor | > 0.6 |